Talazoparib tosylate

Vue d'ensemble

Description

Talazoparib tosylate is an orally available poly ADP ribose polymerase inhibitor used primarily in the treatment of breast cancer and prostate cancer. It is marketed under the brand name Talzenna and is particularly effective in patients with germline BRCA mutations. This compound works by inhibiting the poly ADP ribose polymerase enzymes, which play a crucial role in DNA repair mechanisms .

Applications De Recherche Scientifique

Talazoparib tosylate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying poly ADP ribose polymerase inhibition and DNA repair mechanisms.

Biology: Researchers use this compound to investigate the role of poly ADP ribose polymerase enzymes in cellular processes and their inhibition in cancer cells.

Medicine: Clinically, this compound is used in the treatment of breast cancer and prostate cancer, particularly in patients with BRCA mutations. It is also being explored for use in other cancers with DNA repair deficiencies.

Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies and as a reference standard in quality control processes .

Mécanisme D'action

Target of Action

Talazoparib tosylate primarily targets mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), which are enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair . It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 .

Mode of Action

This compound acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) which aids in single strand DNA repair . It binds to PARP-1 and -2 isoforms with similar affinity . Inhibition of the base excision repair (BER) pathway by this compound leads to the accumulation of unrepaired single-strand breaks (SSBs), which leads to the formation of double-strand breaks (DSBs), the most toxic form of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP enzymes, this compound disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells, leading to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .

Pharmacokinetics

This compound is orally dosed once a day . It undergoes minimal hepatic metabolism . The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation . The pharmacokinetics of this compound are best described by a two-compartment model with first-order absorption . It shows moderate-to-high interindividual variability in plasma exposure .

Result of Action

The result of this compound’s action is the accumulation of DNA damage in cells that have BRCA1/2 mutations, making them susceptible to the cytotoxic effects of PARP inhibitors . This leads to cell death, particularly in tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in cells significantly enhances the compound’s efficacy . Additionally, the compound’s action can be influenced by its interaction with other drugs, as it has a minimal risk for drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Talazoparib tosylate functions by inhibiting PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA and PARP enzymes, forming PARP-DNA complexes that result in cytotoxicity .

Cellular Effects

This compound has significant effects on cellular processes, particularly in cancer cells with defects in DNA repair genes such as BRCA1 and BRCA2. It induces cytotoxicity by inhibiting PARP enzymatic activity and increasing the formation of PARP-DNA complexes, leading to DNA damage, decreased cell proliferation, and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting DNA repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP1 and PARP2 enzymes. By binding to these enzymes, this compound prevents the repair of single-strand DNA breaks through the base excision repair (BER) pathway. This inhibition leads to the accumulation of single-strand breaks, which eventually result in double-strand breaks during DNA replication. The inability to repair these breaks causes cell death, particularly in cells deficient in homologous recombination repair, such as those with BRCA mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound remains stable and effective in inhibiting PARP enzymes over extended periods. The compound’s pharmacodynamic effects include sustained inhibition of PARP activity and increased DNA damage response markers, such as γH2AX, indicating ongoing DNA damage and repair inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of the compound have been associated with increased efficacy in inhibiting tumor growth, but also with higher toxicity levels. Studies have shown that while this compound is effective at lower doses, higher doses can lead to adverse effects such as hematological toxicity, including anemia and neutropenia .

Metabolic Pathways

This compound is involved in several metabolic pathways, including cysteine conjugation, dehydrogenation, glucuronide conjugation, and mono-oxidation. The major route of elimination for this compound is via the urine, with a significant portion of the administered dose excreted unchanged. This indicates that the compound undergoes minimal metabolism in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through renal excretion. The compound exhibits moderate-to-high interindividual variability in plasma exposure, which can influence its efficacy and toxicity. This compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cellular membranes .

Subcellular Localization

This compound localizes primarily in the nucleus, where it exerts its effects on DNA repair mechanisms. The compound’s ability to bind to PARP enzymes and form PARP-DNA complexes is crucial for its activity. This subcellular localization is essential for the inhibition of DNA repair and the induction of cytotoxicity in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of talazoparib tosylate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The key steps include:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrido[4,3,2-de]phthalazin-3-one core.

Functional group introduction: Fluorination and the addition of the triazole ring are critical steps that require specific reagents and conditions, such as the use of fluorinating agents and triazole precursors under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch processing: Large-scale reactors are used to carry out the cyclization and functional group introduction steps.

Purification: Techniques such as crystallization and chromatography are employed to ensure the high purity of the final product

Analyse Des Réactions Chimiques

Types of Reactions: Talazoparib tosylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the triazole ring or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities or properties .

Comparaison Avec Des Composés Similaires

Talazoparib tosylate is part of a class of compounds known as poly ADP ribose polymerase inhibitors. Similar compounds include:

Olaparib: Another poly ADP ribose polymerase inhibitor used in the treatment of ovarian and breast cancers.

Niraparib: Used for the treatment of ovarian cancer, it has a similar mechanism of action but different pharmacokinetic properties.

Rucaparib: Also used in ovarian cancer treatment, it has a broader range of enzyme inhibition compared to this compound.

Uniqueness: this compound is unique in its high potency and ability to trap poly ADP ribose polymerase enzymes on DNA, leading to more effective inhibition of DNA repair. This makes it particularly effective in cancers with DNA repair deficiencies .

Propriétés

IUPAC Name |

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025928 | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1207456-01-6, 1373431-65-2 | |

| Record name | Talazoparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talazoparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Talazoparib Tosylate exert its anti-cancer effects?

A: this compound functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]

Q2: What is the clinical significance of this compound in cancer treatment?

A: this compound has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []

Q3: Beyond breast cancer, are there other potential applications for this compound in cancer therapy?

A: Researchers are actively exploring the use of this compound in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of this compound beyond its current indications.

Q4: What are the current challenges and future directions in optimizing this compound therapy?

A: While clinically effective, there's ongoing research to address challenges associated with this compound, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

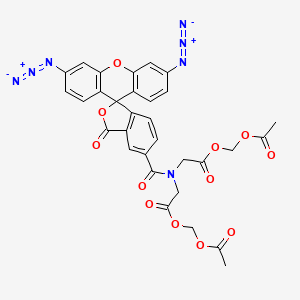

![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)